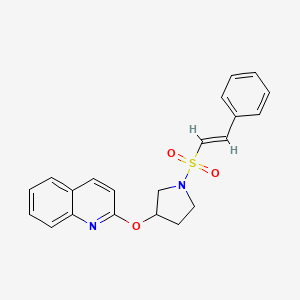
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline” involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline” is characterized by the presence of a pyrrolidine ring. This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Derivatization
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, as part of the quinoline derivatives family, is utilized in the synthesis of various heterocyclic compounds due to its structural versatility. The direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides showcases the chemical's role in generating a wide array of structurally diverse molecules, which is crucial for developing compounds with potential biological activities. The process involves amide activation and annulation, highlighting the compound's applicability in creating complex structures in a single-step conversion, indicating its importance in synthetic chemistry and drug development (Movassaghi, Hill, & Ahmad, 2007).
Antimicrobial Activity
The structural framework of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is instrumental in synthesizing compounds with notable antimicrobial properties. For instance, the development of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their pyrrolidin counterparts through Claisen-Schmidt condensation demonstrates the compound's potential in creating antimicrobial agents. The synthesized derivatives exhibit significant in vitro antibacterial and antifungal activities, suggesting the compound's utility in addressing microbial resistance and developing new antimicrobial agents (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Catalytic and Synthetic Utility
The compound's role extends to facilitating catalytic processes and synthesis of novel structures. For example, its involvement in the SnCl2-catalyzed selective atom economic imino Diels-Alder reaction underlines its significance in organic synthesis, providing a pathway to a library of quinoline derivatives through a chemo- and regioselective multicomponent reaction. This process underscores the compound's contribution to expanding the chemical space of quinoline derivatives with potential applications in drug discovery and material science (Suresh, Muthusubramanian, Senthilkumaran, & Manickam, 2012).
Anticancer Research
Quinoline derivatives, including (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, play a pivotal role in anticancer research due to their structural adaptability, allowing for the synthesis of compounds with diverse biological activities. The synthesis of novel amsacrine analogs and exploration of their biological activities highlight the compound's utility in developing new anticancer agents. The structural modifications and resulting biological evaluations provide insights into the structure-activity relationships, essential for refining anticancer drug development strategies (Chilin, Marzaro, Marzano, Dalla Via, Ferlin, Pastorini, & Guiotto, 2009).
Propiedades
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-27(25,15-13-17-6-2-1-3-7-17)23-14-12-19(16-23)26-21-11-10-18-8-4-5-9-20(18)22-21/h1-11,13,15,19H,12,14,16H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQHJGUXFCKPET-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

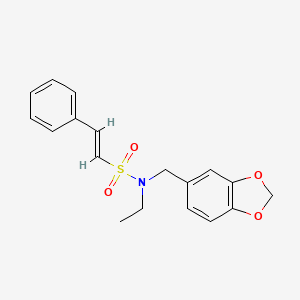
![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)

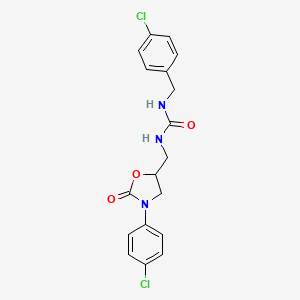
![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine](/img/structure/B2616619.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616622.png)
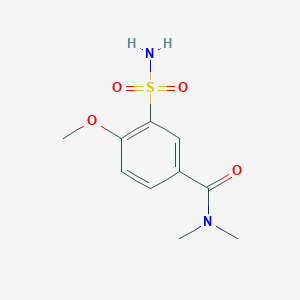
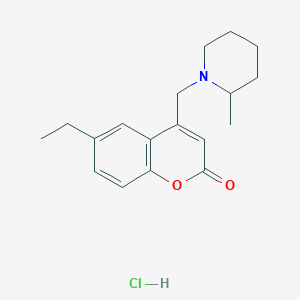
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2616635.png)
![Methyl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2616636.png)